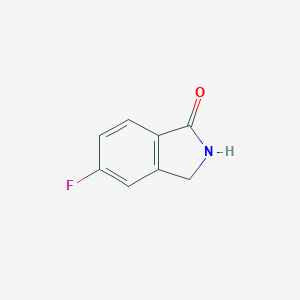

5-Fluoroisoindolin-1-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCDELXKANYEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599920 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260666-80-5 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260666-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoroisoindolin 1 One and Its Derivatives

Classical and Established Synthetic Routes to Isoindolin-1-one (B1195906)

Traditional methods for constructing the isoindolin-1-one core often depend on the cyclization of functionalized acyclic precursors. These foundational approaches remain relevant in contemporary organic synthesis.

One of the most widely used methods involves the condensation of o-phthalaldehyde (B127526) with a primary amine. clockss.org Mechanistic proposals for this reaction suggest the formation of a 1H-2,3-dihydroisoindole-1,3-diol intermediate, which then dehydrates and tautomerizes to yield the isoindolin-1-one. clockss.org Another proposed pathway involves a researchgate.net-H sigmatropic rearrangement. clockss.org

Other established routes include:

Reduction of phthalimides: This is a common and straightforward method for accessing the isoindolin-1-one core.

Grignard reactions: The addition of Grignard reagents to 2-(N-sulfinylimines)benzoate esters, followed by intramolecular lactamization, can produce isoindolin-1-ones. nih.gov

Transition-metal-catalyzed cyclizations: Modern approaches often utilize transition metals to facilitate the formation of the isoindolin-1-one ring system.

Intramolecular hydroamidation of ortho-vinylbenzamides: This method provides a direct route to the isoindolin-1-one structure. nih.gov

Reaction of isobenzofuran-1(3H)-ones with primary amines: This transformation offers another pathway to the desired heterocyclic scaffold. nih.gov

The following table summarizes some classical and established synthetic routes to the isoindolin-1-one core:

| Starting Materials | Key Reaction Type | Product | Reference |

| o-Phthalaldehyde, Primary Amine | Condensation/Cyclization | Isoindolin-1-one | clockss.org |

| Phthalimide | Reduction | Isoindolin-1-one | |

| 2-(N-sulfinylimines)benzoate Esters, Grignard Reagent | Addition/Intramolecular Lactamization | Isoindolin-1-one | nih.gov |

| ortho-Vinylbenzamides | Intramolecular Hydroamidation | Isoindolin-1-one | nih.gov |

| Isobenzofuran-1(3H)-ones, Primary Amines | Reaction/Cyclization | Isoindolin-1-one | nih.gov |

Fluorination Strategies for Isoindolin-1-one Scaffolds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and electronic properties, often leading to enhanced biological activity. nih.gov Fluorination is a powerful strategy for modifying the isoindolin-1-one scaffold. nih.gov

Regioselective Fluorination Approaches

Achieving regioselectivity in the fluorination of the isoindolin-1-one core is crucial for synthesizing specific isomers like 5-Fluoroisoindolin-1-one. One common strategy involves starting with an already fluorinated precursor. For example, the synthesis of 5,7-Difluoroisoindolin-1-one typically begins with the fluorination of an isoindolinone precursor, such as the reaction of 5,7-difluoro-2-nitrobenzaldehyde with an appropriate amine under reductive conditions.

Electrophilic fluorinating reagents can be used to introduce fluorine onto the aromatic ring of the isoindolin-1-one scaffold. acs.org The regioselectivity of this reaction is influenced by the electronic properties of the existing substituents on the ring.

An electrochemical approach has been developed for the selective synthesis of monofluorinated 3-methyleneisoindolin-1-one (B1254794) derivatives. acs.org This method involves an intramolecular 5-exo-dig aza-cyclization of 2-alkynylbenzamides followed by nucleophilic fluorination, with the selectivity controlled by the applied electrolytic parameters. acs.org

Stereoselective Fluorination Approaches

The stereoselective introduction of fluorine into the isoindolin-1-one scaffold can lead to the formation of chiral molecules with potentially unique biological activities. While specific examples for the direct stereoselective fluorination of the 5-position of the isoindolin-1-one ring are not extensively detailed in the provided results, general strategies for stereoselective fluorination of N-heterocycles are known. beilstein-journals.org

One approach involves the use of chiral fluorinating reagents. Another strategy is the asymmetric functionalization of a pre-existing fluorinated prochiral center. For instance, the asymmetric functionalization of gem-difluorinated products, such as 3-(difluoroalkyl)-3-hydroxyisoindolin-1-ones, has been demonstrated. acs.org

Novel Synthetic Routes for this compound

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of this compound and its derivatives. These novel routes often employ modern synthetic techniques to streamline the process and improve yields.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in a domino fashion. rsc.org This approach offers significant advantages in terms of atom economy, step economy, and operational simplicity. frontiersin.orgmdpi.com

A notable example is the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde. clockss.org This one-pot reaction allows for the synthesis of various substituted isoindolin-1-one derivatives with reasonable yields. clockss.org The reaction proceeds in the presence of indium and acetic acid in refluxing toluene. clockss.org

Another example is the three-component Mannich/lactamization cascade reaction, where 2-formylbenzoate, an amine, and a ketone react to form 3-substituted isoindolinones under mild conditions.

The following table provides examples of one-pot multicomponent reactions for the synthesis of isoindolin-1-one derivatives:

| Reactants | Key Features | Product | Reference |

| Nitroarenes, o-Phthalaldehyde, Indium, Acetic Acid | One-pot reductive heterocyclization | Substituted Isoindolin-1-ones | clockss.org |

| 2-Formylbenzoate, Amine, Ketone | Three-component Mannich/lactamization cascade | 3-Substituted Isoindolin-1-ones |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bspublications.netresearchgate.net This technology is particularly beneficial for the synthesis of heterocyclic compounds. researchgate.net

A simple and efficient microwave-assisted method has been developed for the catalyst-free, three-component condensation of 2-formylbenzoic acid, aliphatic primary amines, and various dialkyl phosphites to produce isoindolin-1-one-3-phosphonates. researchgate.net This reaction can be performed in both batch and continuous flow setups. researchgate.net

In another application, a modified Kabachnik–Fields reaction for the synthesis of isoindolin-1-one-3-phosphonates from aromatic amines, formylbenzoic acid, and dimethyl phosphonate (B1237965) showed significantly improved yields and reduced reaction times under microwave irradiation compared to conventional heating. nih.govbeilstein-journals.org

The use of microwave irradiation has also been reported in the rapid one-pot synthesis of fused and non-fused indoles, including 5-[¹⁸F]fluoroindoles, from phenylazocarboxylates. nih.gov This highlights the potential of microwave-assisted synthesis in the preparation of fluorinated heterocyclic compounds.

Electrochemical Synthesis

Electrochemical methods offer a unique approach to the synthesis of isoindolinone derivatives. One such method involves the electrochemical-induced benzyl (B1604629) C-H amination. This process utilizes an anodic oxidation to generate electrophilic amidyl radicals from starting materials like O-benzylhydroxamates or N-phenyl amides. These radicals can then undergo cyclization. nih.gov

For instance, the synthesis of 2-acetyl-5-fluoroisoindolin-1-one has been achieved with a 59% yield through a constant current electrolysis process. rsc.org This reaction proceeds via an aroyloxy radical-mediated C-H activation. The general procedure involves dissolving the starting materials in a solvent mixture, often acetonitrile (B52724) and trifluoroethanol, with a supporting electrolyte like n-Bu4NBF4, and applying a constant current. rsc.org

Below is a table summarizing the synthesis of various isoindolin-1-one derivatives using this electrochemical method.

| Compound | Yield |

| 2-Acetyl-5-fluoroisoindolin-1-one | 59% |

| 2-Acetyl-5-methylisoindolin-1-one | 52% |

| 2-Acetyl-5-chloroisoindolin-1-one | 57% |

| 2-Acetyl-4-bromoisoindolin-1-one | 64% |

| 2-Butyrylisoindolin-1-one | 35% |

Transition-Metal Catalysis in Fluorinated Isoindolin-1-one Synthesis

Transition-metal catalysis is a powerful tool for constructing the isoindolinone core. researchgate.net These methods often involve C-H functionalization, cross-coupling, and carbonylation reactions, providing efficient pathways to a wide range of substituted isoindolinones. researchgate.netbeilstein-journals.org

Rhodium(III)-catalyzed C-H functionalization has been successfully employed for the synthesis of N-unprotected isoindolinones, including this compound, which was obtained in a 76% yield. thieme-connect.com Palladium-catalyzed reactions are also prominent, with methods developed for the fluorination of (hetero)aryl triflates and bromides. beilstein-journals.org These reactions highlight the versatility of transition metals in facilitating the formation of the carbon-fluorine bond and the heterocyclic ring system. beilstein-journals.orgalfa-chemistry.com

Derivatization Strategies for this compound

Derivatization of the this compound core is crucial for exploring its chemical space and developing new compounds with specific properties. nih.gov These strategies typically focus on substitution at the nitrogen atom (N-substitution) or modification of the substituents on the aromatic ring. nih.gov

N-Substitution Reactions

The nitrogen atom of the isoindolinone ring is a common site for derivatization. N-substitution reactions allow for the introduction of a wide variety of functional groups, which can significantly alter the molecule's physical and biological properties. ksu.edu.salibretexts.org

These reactions often proceed via nucleophilic substitution, where the nitrogen acts as a nucleophile. ksu.edu.salibretexts.org The reactivity of the nitrogen can be enhanced by using a base to deprotonate it, forming a more nucleophilic anion. A variety of alkyl and aryl groups can be introduced at the N-position. For example, both aromatic and aliphatic substituents have been successfully incorporated into the 2-bromobenzamide (B1207801) precursor in the synthesis of (Z)-3-methyleneisoindolin-1-ones. mdpi.com

Ring-Substituent Modifications

Modifying the substituents on the aromatic ring of this compound provides another avenue for creating structural diversity. The fluorine atom at the 5-position influences the reactivity of the ring, and its presence can direct further substitution reactions. For example, the synthesis of 6-chloro-5-fluoroisoindolin-1-one hydrochloride demonstrates the possibility of introducing additional halogens to the ring. alfa-chemistry.com Similarly, the preparation of 6-bromo-5-fluoroisoindolin-1-one (B6159145) has been reported, which can then be used in further cross-coupling reactions, such as with pyrazole (B372694) boronic esters, to introduce heteroaryl groups. google.com

Introduction of Phosphonate Groups

The introduction of phosphonate groups can impart unique properties to organic molecules, often enhancing their biological activity or providing a handle for further functionalization. d-nb.infobeilstein-journals.org Phosphonate groups are analogues of phosphates and can be introduced to mimic this important biological moiety. nih.gov

The synthesis of phosphonate derivatives of this compound can be challenging. A general method for preparing nucleoside 5'-methylene bis(POM)-phosphonate prodrugs involves the direct introduction of a phosphonate moiety bearing biolabile pivaloyloxymethyl (POM) groups. nih.gov This approach avoids the often low-yielding multi-step sequences that involve the introduction of a simple phosphonate followed by ester cleavage and coupling to the prodrug moiety. nih.gov The synthesis of phosphonic acids from dialkyl phosphonates is typically achieved through dealkylation under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane (B50905) followed by methanolysis. d-nb.info

Structure Activity Relationship Sar Studies of 5 Fluoroisoindolin 1 One Derivatives

Principles of Structure-Activity Relationships in Drug Discovery

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its biological activity. beilstein-journals.org The central tenet of SAR is that the biological effect of a compound is intrinsically linked to its three-dimensional structure. By systematically altering the chemical structure of a molecule and observing the resulting changes in its biological activity, researchers can identify the key structural features, known as pharmacophores, that are responsible for the desired therapeutic effect.

The process of SAR analysis typically involves the synthesis of a series of analogs of a lead compound, where specific parts of the molecule are modified. beilstein-journals.org These modifications can include altering functional groups, changing the size or shape of the molecule, or introducing new substituents. The biological activity of these analogs is then evaluated through in vitro and in vivo assays. The data gathered from these experiments allow medicinal chemists to build a qualitative understanding of how different structural elements contribute to the compound's potency, selectivity, and pharmacokinetic properties. beilstein-journals.org

The primary goals of SAR studies in drug discovery are to:

Identify and optimize lead compounds: SAR helps in transforming a promising but imperfect lead compound into a viable drug candidate with improved efficacy and reduced side effects.

Enhance potency and selectivity: By understanding which parts of a molecule interact with the biological target, modifications can be made to increase binding affinity and selectivity for the target, thereby reducing off-target effects.

Elucidate the mechanism of action: By identifying the structural features essential for activity, SAR can provide insights into how a drug molecule interacts with its biological target at the molecular level.

Positional Isomerism and Fluorine’s Impact on Bioactivity (e.g., 5-Fluoro vs. 7-Fluoro)

The introduction of a fluorine atom into a drug molecule can have profound effects on its biological activity, and the position of the fluorine atom is often a critical determinant of these effects. beilstein-journals.org Fluorine is the most electronegative element, and its small size allows it to often be used as a bioisostere for a hydrogen atom. researchgate.net However, its strong electron-withdrawing nature can significantly alter the electronic properties of the molecule, influencing its pKa, lipophilicity, and ability to form hydrogen bonds. researchgate.net

In the context of the isoindolin-1-one (B1195906) scaffold, the position of the fluorine atom on the aromatic ring can lead to distinct biological outcomes. While direct comparative studies of 5-fluoroisoindolin-1-one and 7-fluoroisoindolin-1-one (B1446763) are not extensively detailed in the available literature, the principles of positional isomerism and fluorine's electronic effects allow for informed predictions.

For instance, in a series of N-(3-pyridyl)benzamides, which are precursors to isoindolin-1-ones, an ortho-fluoro substituent was found to slightly improve the inhibitory potency against aldosterone (B195564) synthase (CYP11B2). acs.org This suggests that the proximity of the fluorine atom to the reactive centers of the molecule can be advantageous. The differential positioning of the fluorine atom in 5-fluoro versus 7-fluoro isomers would lead to distinct interactions with the target protein's binding site. The specific placement of the fluorine could either facilitate favorable interactions, such as forming a hydrogen bond with a backbone amide, or create unfavorable steric clashes, ultimately dictating the compound's biological activity. beilstein-journals.org

| Feature | This compound | 7-Fluoroisoindolin-1-one |

| Potential Electronic Impact | General electron-withdrawing effect on the aromatic ring, influencing overall pKa and charge distribution. | Stronger inductive effect on the adjacent carbonyl group, potentially affecting lactam reactivity and planarity. acs.org |

| Potential Steric Impact | Minimal steric hindrance to substituents at the N-2 position. | Potential for steric interactions with substituents at the N-2 position, influencing the conformation of the molecule. |

| Potential Biological Activity | Altered binding affinity due to changes in electronic properties and potential for specific hydrogen bonding interactions. | Potentially enhanced potency due to favorable interactions arising from the ortho-positioning of the fluorine, as seen in related structures. acs.org |

Substituent Effects on the Isoindolin-1-one Core

The biological activity of isoindolin-1-one derivatives can be significantly modulated by the nature and position of substituents on the core structure. These effects can be broadly categorized into electronic and steric effects, both of which play a crucial role in determining the compound's interaction with its biological target. beilstein-journals.org

The electronic effects of substituents on the isoindolin-1-one core are primarily governed by their electron-donating or electron-withdrawing properties. These effects can influence the molecule's reactivity, polarity, and ability to form non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions.

Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or nitro groups, decrease the electron density of the aromatic ring. This can enhance the acidity of nearby protons and alter the charge distribution across the molecule. For example, in the synthesis of isoindolin-1-ones from nitroarenes, electron-withdrawing substituents on the nitroarene have been observed to slightly reduce reaction yields. In SAR studies of N-(3-pyridyl)benzamides, a chlorine or nitrile substitution at the para-position was found to be favorable for better potency. acs.org This highlights that modulating the electronic landscape of the molecule can be a key strategy for optimizing biological activity.

Conversely, electron-donating groups, such as methoxy (B1213986) or amino groups, increase the electron density of the aromatic ring. This can enhance the nucleophilicity of the ring and influence the molecule's interaction with electron-deficient regions of a biological target. Studies on N-aryl-3-hydroxyisoindolinones have shown that electron-donating groups at the para position of the aniline (B41778) ring generally lead to higher product yields in certain reactions compared to electron-withdrawing groups. beilstein-journals.org

Steric effects arise from the spatial arrangement of atoms within a molecule and the repulsive forces that occur when non-bonded atoms are brought too close together. The size, shape, and conformation of substituents on the isoindolin-1-one core can have a significant impact on its biological activity by influencing its ability to fit into the binding site of a target protein.

Bulky substituents can create steric hindrance, which may either prevent the molecule from adopting the optimal conformation for binding or physically block its access to the binding site. For instance, in the synthesis of certain isoindoloquinoline derivatives, substituents at the meta-position of the aniline ring led to lower yields and longer reaction times, which was attributed to steric hindrance. beilstein-journals.org Similarly, a study on the reaction of N-(2-substituted-aryl)-3-hydroxyisoindolinones indicated that an ortho substituent on the N-acyliminium ion was detrimental to cyclization, suggesting a significant steric effect. beilstein-journals.org

However, steric effects are not always detrimental. In some cases, a bulky substituent can lock the molecule into a more bioactive conformation, leading to enhanced potency. The strategic introduction of steric bulk can also improve selectivity by preventing the molecule from binding to off-target proteins with smaller binding pockets.

| Substituent Type | Electronic Effect | Steric Effect | Potential Impact on Bioactivity |

| Electron-Withdrawing (e.g., -F, -Cl, -NO2) | Decreases electron density on the aromatic ring. acs.org | Generally small, but can influence planarity. | Can enhance potency through favorable electronic interactions. acs.org |

| Electron-Donating (e.g., -OCH3, -NH2) | Increases electron density on the aromatic ring. beilstein-journals.org | Can vary from small to large, influencing conformation. | May improve binding to electron-deficient pockets. beilstein-journals.org |

| Bulky Alkyl Groups | Weakly electron-donating. | Significant steric hindrance. | Can either decrease activity due to steric clashes or increase it by promoting a bioactive conformation. beilstein-journals.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Unlike the qualitative nature of traditional SAR, QSAR provides a quantitative model that can be used to predict the activity of new, unsynthesized compounds. This predictive capability makes QSAR an invaluable tool in drug discovery for prioritizing synthetic efforts and designing more potent and selective drug candidates. nih.gov

For a series of this compound analogs, a QSAR model would be developed by first calculating a set of numerical descriptors that represent the physicochemical properties of each molecule. These descriptors are then correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods, such as multiple linear regression or machine learning algorithms. nih.govnih.gov

The success of a QSAR model is highly dependent on the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. nih.gov They can be broadly classified into several categories:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, functional groups), topological indices (which describe molecular branching and shape), and connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges). nih.gov In comparative molecular field analysis (CoMFA), a popular 3D-QSAR method, steric and electrostatic fields are calculated around the molecules to describe their 3D properties. nih.gov

Physicochemical Descriptors: These include properties like logP (lipophilicity), pKa (acidity/basicity), and molar refractivity.

The selection of descriptors is a critical step in QSAR modeling. A large number of descriptors can be calculated for each molecule, but including too many can lead to overfitting of the model. Therefore, various feature selection methods are employed to identify the most relevant descriptors that have a strong correlation with the biological activity. nih.gov These methods can range from simple correlation analysis to more sophisticated machine learning-based approaches. For example, in a 3D-QSAR study of isoindolin-1-one derivatives as PI3Kγ inhibitors, steric and electrostatic descriptors from CoMFA were used to build the model. nih.gov

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and potential for hydrogen bonding. |

| Topological | Wiener index, Randić index | Molecular size, shape, and degree of branching. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule. |

| Electrostatic | Dipole Moment, Partial Charges | Charge distribution and polarity of the molecule. nih.gov |

| Quantum-Chemical | HOMO/LUMO energies | Electronic reactivity and stability. |

| Lipophilicity | LogP | Hydrophobicity and ability to cross cell membranes. |

Model Development and Validation

The development of robust Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogs is a critical step in modern drug discovery, enabling the prediction of biological activity and the rational design of new, more potent compounds. While specific QSAR studies exclusively focused on this compound derivatives are not extensively documented in publicly available research, the principles of model development and validation are well-established through studies on the broader class of isoindolinone derivatives targeting various proteins. These studies provide a clear blueprint for how such models would be constructed and validated.

The process typically involves selecting a dataset of isoindolinone derivatives with a known range of biological activities for a specific target, such as phosphoinositide 3-kinase gamma (PI3Kγ) or the p53-MDM2 interaction. nih.govnih.gov The dataset is then divided into a training set, used to build the model, and a test set, used for external validation to assess its predictive power. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govbenthamdirect.com In CoMFA, molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at various points. These fields serve as descriptors that are correlated with biological activity using statistical methods like Partial Least Squares (PLS). nih.gov CoMSIA extends this by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. benthamdirect.com

The statistical validity of the developed models is paramount. Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model with good predictive ability. benthamdirect.com External validation is performed by using the developed model to predict the activity of the compounds in the test set, which were not used in model generation. The predictive ability is quantified by the predictive correlation coefficient (R²_pred). nih.gov

For instance, in a 3D-QSAR study on isoindolinone-based p53-MDM2 inhibitors, a CoMFA model yielded a cross-validated q² of 0.66 and a non-cross-validated r² of 0.98. benthamdirect.com A separate study on a larger set of 98 isoindolinone derivatives targeting the same interaction developed several models, with the most accurate ones showing high correlation coefficients for the training set (R²_train up to 0.924) and the test set (R²_test up to 0.903). nih.gov

Table 1: Statistical Parameters for 3D-QSAR Models of Isoindolinone Derivatives

| Model Type | Target | q² (Cross-validated) | r² (Non-cross-validated) | Reference |

| CoMFA | p53-MDM2 | 0.66 | 0.98 | benthamdirect.com |

| CoMSIA | p53-MDM2 | 0.58 | 0.96 | benthamdirect.com |

| ERM-MLR | p53-MDM2 | 0.894 | 0.914 | nih.gov |

| SVMR | p53-MDM2 | 0.920 | 0.924 | nih.gov |

| Data sourced from studies on isoindolinone derivatives. |

These validation metrics ensure that the resulting QSAR model is not a product of chance correlation but represents a statistically significant relationship between the structural features of the molecules and their biological activity.

Predictive Applications of QSAR Models

Once a QSAR model for isoindolinone derivatives has been rigorously developed and validated, its primary application is to predict the biological activity of novel, untested compounds. researchwithrowan.comijert.org This predictive capability is a cornerstone of computational drug design, allowing for the in silico screening of virtual libraries and the prioritization of candidates for synthesis and experimental testing. frontiersin.org This significantly reduces the time and cost associated with identifying promising lead compounds. ijert.org

The predictive power of QSAR models is used to guide the design of new derivatives with potentially enhanced potency. The visual output of 3D-QSAR models, such as CoMFA and CoMSIA contour maps, is particularly useful in this regard. These maps highlight regions in 3D space where specific physicochemical properties are predicted to either increase or decrease biological activity. For example, a contour map might indicate that a bulky, electron-withdrawing group at a particular position on the isoindolinone scaffold would be beneficial for activity, while a hydrogen bond donor in another region would be detrimental.

In a study on isoindolin-1-one derivatives as PI3Kγ inhibitors, researchers used the insights from their 3D-QSAR model to design several new compounds. nih.gov The model predicted the inhibitory activity (pIC₅₀) of these new designs, and those with predicted activities higher than the most active compound in the original dataset were prioritized. nih.gov This demonstrates the direct application of a QSAR model in generating novel molecular ideas with a higher probability of success.

Similarly, QSAR models for poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of anticancer agents that includes isoindolinone-based structures, have been used to design new compounds. nih.gov In one such study, the knowledge gained from the QSAR model was used to predict the pIC₅₀ of 51 newly designed compounds, leading to the identification of nine candidates with superior predicted values. nih.gov

The application of a validated QSAR model can be summarized in the following workflow:

Virtual Library Design: New derivatives of the lead scaffold (e.g., this compound) are designed in silico by modifying various substituents.

Activity Prediction: The validated QSAR model is used to predict the biological activity of each compound in the virtual library.

Prioritization: Compounds with the highest predicted activities are identified.

Synthesis and Testing: The prioritized compounds are synthesized and subjected to experimental bioassays to confirm their activity.

This iterative process of design, prediction, and testing, guided by the QSAR model, accelerates the optimization of lead compounds. frontiersin.org For this compound, this approach could be used to explore modifications on the phenyl ring or the nitrogen atom to enhance its affinity and selectivity for a given biological target.

Biological Activity and Mechanistic Studies of 5 Fluoroisoindolin 1 One Derivatives

Overview of Biological Activities Associated with Isoindolin-1-one (B1195906) Scaffold

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a core component of numerous natural products and has been a subject of scientific interest for decades. nih.govresearchgate.net Derivatives of this scaffold have demonstrated a remarkable diversity of biological activities, highlighting their potential in treating various chronic diseases. nih.gov

Anticancer Activities

The isoindolin-1-one scaffold is a well-established pharmacophore in the development of anticancer agents. nih.govresearchgate.net Natural products and synthetic derivatives containing this moiety have shown significant cytotoxic effects against various cancer cell lines. semanticscholar.orgresearchgate.net For instance, some isoindolin-1-one derivatives have been reported to be effective in treating cancer. semanticscholar.orgrsc.org The anticancer activity of these compounds is often attributed to their ability to interact with key cellular targets involved in cancer progression. researchgate.net

One of the key mechanisms of action for some isoindolin-1-one derivatives is the inhibition of kinases, which are crucial for cell signaling and proliferation. nih.gov For example, certain derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a protein involved in transcription and cell cycle regulation, suggesting their potential as anti-breast cancer agents. nih.gov Additionally, some isoindolin-1-one derivatives have been studied as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. nih.gov The infamous drug thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, which contain an isoindolin-1-one core, are used in the treatment of multiple myeloma. mdpi.compreprints.org Their mechanism involves binding to the cereblon protein, leading to the degradation of transcription factors essential for the survival of malignant cells. mdpi.com

Antimicrobial (Antibacterial, Antifungal, Antiviral) Activities

The isoindolin-1-one scaffold has also been explored for its antimicrobial properties. nih.govresearchgate.net Several derivatives have demonstrated activity against a range of bacteria and fungi. nih.govcoek.infohud.ac.uk

Antibacterial Activity: N-substituted isoindolin-1-ones have been identified as a novel class of bicyclic aromatic γ-lactam antibacterial compounds. coek.info Studies have shown that the presence of a carboxylic acid functional group can be crucial for their antibacterial activity. coek.info These compounds have shown activity against both Gram-positive and Gram-negative bacteria. coek.info For example, certain derivatives have displayed promising activity against Bacillus subtilis. rsc.org

Antifungal Activity: While many isoindolin-1-one derivatives show limited antifungal activity, some exceptions have been noted. coek.info For instance, at least one derivative has demonstrated activity against Aspergillus sp. and Candida albicans. coek.info

Antiviral Activity: The isoindolin-1-one scaffold is also present in compounds with antiviral properties. nih.govrsc.org For example, 2-(4-chlorophenyl)isoindolin-1-one (B14139671) has been identified as a potent and broad-spectrum antiviral agent against various enterovirus A71 clinical isolates. acs.org

Neuroprotective Effects

Derivatives of the isoindolin-1-one scaffold have shown potential as neuroprotective agents. nih.gov Some isoindolinone derivatives are recognized as bioactive molecules for a variety of neurological diseases. ub.edu For instance, certain compounds have been investigated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. ub.edu Additionally, some isoindolin-1-one derivatives have been studied for their potential in treating Alzheimer's disease by inhibiting the aggregation of beta-amyloid. ub.edu

Other Therapeutic Potentials (e.g., Acaricidal)

Beyond the major areas of anticancer, antimicrobial, and neuroprotective activities, the isoindolin-1-one scaffold has demonstrated other therapeutic and agrochemical potential. nih.gov For instance, recent research has highlighted the development of isoindolinone-based acaricides for controlling pests like Tetranychus cinnabarinus. acs.org Certain N-phenyl isoindolinone derivatives have also shown significant insecticidal activity against Spodoptera litura. acs.org

Specific Biological Activities of 5-Fluoroisoindolin-1-one Derivatives

The introduction of a fluorine atom at the 5-position of the isoindolin-1-one ring can significantly influence the biological activity of the resulting derivatives. nih.gov This modification can enhance binding affinity to biological targets and improve pharmacokinetic properties.

Research has shown that this compound derivatives exhibit a range of biological activities. For instance, (S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one has been noted for its potential in treating neurological disorders and cancer, with demonstrated anti-inflammatory and neuroprotective properties. While specific data on this compound derivatives is more limited compared to the broader class, the existing information points towards their potential in various therapeutic areas. For example, certain 5-fluoroisoindoline derivatives have shown increased potency as Formyl Peptide Receptor 2 (FPR2) agonists, which are involved in the resolution of inflammation. nih.gov

Investigation of Mechanisms of Action at the Molecular Level

Understanding the mechanism of action at the molecular level is crucial for the rational design and development of new drugs. For isoindolin-1-one derivatives, including those with a 5-fluoro substitution, a variety of mechanisms have been investigated.

As previously mentioned, a significant mechanism for the anticancer activity of some isoindolin-1-one derivatives is the inhibition of protein kinases. nih.govnih.gov Molecular modeling studies have been employed to understand the binding interactions of these compounds with their target kinases, such as PI3Kγ. nih.gov These studies help in elucidating the structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov For instance, isoindolin-1-one derivatives have been identified as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, offering an alternative mechanism to overcome drug resistance. google.com

In the context of antimicrobial activity, the mechanism of action for some isoindolin-1-ones is thought to be similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis. coek.info However, the exact molecular targets and mechanisms are still under investigation for many derivatives.

For neuroprotective effects, the mechanism can involve the modulation of various signaling pathways. For example, the anti-inflammatory properties of some derivatives are attributed to the reduction of pro-inflammatory cytokines like TNF-α. Furthermore, the inhibition of enzymes like MAO-B or the prevention of protein aggregation are other key mechanisms. ub.edu

The mechanism of action for this compound derivatives often involves enhanced interaction with their biological targets due to the presence of the fluorine atom. For example, in the case of FPR2 agonists, computational studies have provided insights into the key interactions between the 5-fluoroisoindoline derivatives and the receptor, explaining their increased potency. nih.gov

Enzyme Inhibition Studies (e.g., PI3Kγ Pathway Inhibition)

The isoindolinone core structure is a key feature in a number of enzyme inhibitors. nih.gov Derivatives of this compound have been specifically investigated for their ability to inhibit various enzymes, with a notable focus on phosphoinositide 3-kinase gamma (PI3Kγ), a crucial enzyme in the AKT/mTOR signaling pathway.

PI3Kγ is primarily expressed in leukocytes and plays an essential role in regulating the migration, differentiation, and activation of myeloid-lineage immune cells, making it a prime target for inflammatory diseases and immuno-oncology. nih.gov The development of selective PI3Kγ inhibitors is a key strategy to avoid the adverse effects associated with broader PI3K inhibition. nih.gov Isoindolinone-based compounds have been identified as potent and selective PI3Kγ inhibitors. For instance, the N-alkyl group of the isoindolinone can project into an induced selectivity pocket within the enzyme's active site. nih.gov The carbonyl group of the isoindolinone core is capable of forming a hydrogen bond with Lys833 and an ionic interaction with Asp836 in the active site of PI3Kγ. nih.gov One potent and highly selective PI3Kγ inhibitor, AZD3458, which features a complex structure, demonstrates a pIC50 of 9.1 for PI3Kγ, compared to much lower values for other isoforms (pIC50 of 5.1 for PI3Kα, <4.5 for PI3Kβ, and 6.5 for PI3Kδ). medchemexpress.com

Beyond PI3Kγ, derivatives based on a similar 5-fluoro-2-oxindole core have shown potent inhibitory activity against other enzymes, such as α-glucosidase. frontiersin.orgresearchgate.net This enzyme is a key target in the management of type 2 diabetes. frontiersin.org In one study, several 5-fluoro-2-oxindole derivatives exhibited significantly better α-glucosidase inhibition than the reference drug, acarbose. frontiersin.orgresearchgate.net

Table 1: Enzyme Inhibition by 5-Fluoro-2-oxindole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 3d | α-glucosidase | 56.87 ± 0.42 | Acarbose | 569.43 ± 43.72 |

| 3f | α-glucosidase | 49.89 ± 1.16 | Acarbose | 569.43 ± 43.72 |

| 3i | α-glucosidase | 35.83 ± 0.98 | Acarbose | 569.43 ± 43.72 |

Data sourced from Frontiers in Chemistry. frontiersin.org

The kinetic mechanism for the most potent of these α-glucosidase inhibitors was determined to be reversible and of a mixed-type. frontiersin.orgresearchgate.net

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its biological target. nih.gov These assays often use a radiolabeled or fluorescently-labeled ligand that is known to bind to the receptor of interest. nih.govresearchgate.netbmglabtech.com A test compound's ability to displace the labeled ligand indicates its binding affinity. researchgate.netmerckmillipore.com

Derivatives of 5-fluoroisoindoline have been identified as agonists for the Formyl Peptide Receptor 2 (FPR2), a receptor involved in the resolution of inflammation. nih.gov In a study focused on developing FPR2 agonists, 5-fluoroisoindoline derivatives, specifically compounds (R)-11j and (S)-11j, were synthesized and evaluated. nih.gov These compounds were formally derived from another active series, and their evaluation provided insights into the structure-activity relationship. While the specific binding affinities (e.g., Ki or IC50 values from competitive binding assays) for these particular 5-fluoroisoindoline derivatives were part of a broader study, their synthesis and inclusion in the study highlight the utility of this scaffold in targeting G protein-coupled receptors like FPR2. nih.gov The study successfully identified other derivatives in the same series with submicromolar potency for FPR2 activation. nih.gov

Cellular Pathway Modulation (e.g., NRF2 Signaling Pathway)

The biological effects of this compound derivatives are often a result of their ability to modulate key cellular signaling pathways. These pathways regulate fundamental cellular processes, and their dysregulation is a hallmark of many diseases. nih.govnih.gov

PI3K/Akt Signaling: As potent inhibitors of PI3Kγ, isoindolinone derivatives directly modulate the PI3K-Akt-mTOR pathway. nih.gov This pathway is critical for cell growth, proliferation, survival, and motility. nih.gov By inhibiting PI3Kγ, these compounds can suppress the downstream signaling cascade, which is a validated strategy in cancer and inflammatory disease treatment. nih.govnih.gov

NRF2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.govijbs.com Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). nih.govfrontiersin.org Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). ijbs.comfrontiersin.orgencyclopedia.pub While direct studies linking this compound derivatives to NRF2 modulation are not prevalent in the provided search results, related nitrogen heterocyclic structures like pyrrolidines have been reported as potent inducers of the NRF2 signaling pathway. mdpi.com These compounds can upregulate the expression of NRF2-dependent genes, thereby exerting antioxidant and anti-inflammatory effects. mdpi.com Given that Nrf2 activation is a key mechanism for neuroprotection and inflammation resolution, this pathway represents a potential area of investigation for isoindolinone derivatives. nih.govijbs.commdpi.com

MAPK Signaling: In the context of FPR2 agonism, certain derivatives were noted to preferentially activate MAPK signaling over intracellular calcium elevation, a phenomenon known as biased agonism. nih.gov This selective pathway activation can lead to more targeted therapeutic effects, such as cardioprotection, by emphasizing specific downstream signaling branches. nih.gov

Anti-proliferative Mechanisms

Several derivatives of the broader isoindolinone and oxindole (B195798) classes have demonstrated significant anti-proliferative activity against various cancer cell lines. researchgate.netmdpi.commdpi.com The mechanisms underlying this activity often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle.

Studies on related compounds show that they can trigger apoptosis by modulating the expression of key regulatory proteins. nih.gov For example, active compounds can increase the expression of pro-apoptotic proteins like p53 and Bax while simultaneously decreasing the levels of anti-apoptotic (pro-survival) proteins like Bcl-2. nih.gov The anti-cancer drug 5-Fluorouracil (B62378), though structurally different, exerts its effects in part by inducing apoptosis through caspase activation. nih.gov

In Vitro and In Vivo Biological Evaluation

The therapeutic potential of this compound derivatives has been assessed in a variety of non-clinical models, spanning from cell-based (in vitro) assays to animal (in vivo) studies.

In Vitro Evaluation:

Anti-inflammatory Activity: In a model of neuroinflammation using lipopolysaccharide (LPS)-stimulated mouse microglial cells, selected ureidopropanamide derivatives based on an isoindoline (B1297411) scaffold (related to the 5-fluoroisoindoline series) were shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Antitumor Activity: 5-fluoroindolin-2-one derivatives with a urea (B33335) linkage were evaluated for their antitumor bioactivity using the MTT assay against various cell lines. researchgate.net Several of the synthesized compounds showed notable antitumor activities, with some being equipotent or more active than the positive control. researchgate.net Similarly, derivatives of 5-fluorouracil have been tested in vitro against B16 (melanoma), K562 (leukemia), and CHO (Chinese hamster ovary) cell lines, demonstrating their ability to inhibit the growth of tumor cells. mdpi.com

Anti-Schistosomal Activity: In an evaluation against Schistosoma, a 5-fluoroindolin-2-one derivative (compound 5i) showed potent inhibitory activity against both the larval stage (IC50 = 5.21±0.04 μg/mL) and the adult worm (IC50 = 6.35±0.08 μg/mL). researchgate.net

In Vivo Evaluation:

Anti-Schistosomal Activity: The promising in vitro anti-schistosomal results were followed up with in vivo experiments, which confirmed that the compounds possessed good anti-Schistosomiasis activity in animal models. researchgate.net

Antitumor Activity: In vivo studies on mice with liver cancer (H22) were conducted for 5-fluorouracil derivatives. mdpi.com While some compounds showed efficacy, they also exhibited toxicities, indicating that the prodrugs did not readily release the active 5-fluorouracil as intended. mdpi.com

Brain Permeability: For compounds targeting central nervous system disorders, the ability to cross the blood-brain barrier is critical. A selected FPR2 agonist from the broader isoindoline series, (S)-11l, demonstrated the ability to permeate the blood-brain barrier and accumulate in the mouse brain in vivo, marking it as a valuable tool for further studies. nih.gov

Table 2: Summary of Biological Evaluations for Isoindolinone and Oxindole Derivatives

| Compound Class | Biological Activity | In Vitro Model | In Vivo Model | Key Findings |

|---|---|---|---|---|

| 5-Fluoroisoindoline Derivatives | Anti-inflammatory | LPS-stimulated microglial cells | Mouse brain accumulation study | Inhibition of pro-inflammatory cytokines; blood-brain barrier penetration. nih.gov |

| 5-Fluoroindolin-2-one Derivatives | Antitumor | MTT assay | - | Showed significant antitumor activities. researchgate.net |

| 5-Fluoroindolin-2-one Derivatives | Anti-Schistosomal | Schistosoma larvae and imago | Animal model | Potent activity against larval and adult stages, confirmed in vivo. researchgate.net |

| 5-Fluorouracil Derivatives | Antitumor | B16, K562, CHO cell lines | H22 liver cancer in mice | Effective inhibition of tumor cell growth in vitro; in vivo efficacy limited by toxicity. mdpi.com |

Computational Chemistry Applications in 5 Fluoroisoindolin 1 One Research

Role of Computational Chemistry in Drug Discovery

Computer-aided drug design (CADD) plays a pivotal role throughout the drug discovery pipeline. nih.gov It facilitates a more targeted approach compared to traditional high-throughput screening (HTS) by filtering vast compound libraries to identify molecules with a higher probability of being active. oncodesign-services.comnih.gov This not only increases the hit rate but also guides the optimization of lead compounds to enhance their affinity and improve their drug-like properties. nih.gov

The two primary strategies in CADD are ligand-based drug design (LBDD) and structure-based drug design (SBDD). LBDD relies on the knowledge of molecules known to interact with a target, while SBDD utilizes the three-dimensional structure of the biological target to inform the design of novel therapeutics. oncodesign-services.com Both approaches are instrumental in designing new chemical entities and optimizing their pharmacological profiles. nih.gov

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a fundamental computational technique used to predict how a small molecule, or ligand, binds to a macromolecular target, such as a protein. wikipedia.org This method explores the possible binding orientations and conformations of the ligand within the protein's active site, providing crucial information about the stability and specificity of the interaction. nih.gov

The process involves two key steps: sampling the ligand's conformational space and then using a scoring function to evaluate the likelihood of each pose. nih.gov This allows researchers to visualize and analyze the interactions at an atomic level, which is essential for understanding the underlying biochemical processes. nih.gov

Binding Affinity Predictions

A primary goal of molecular docking is to predict the binding affinity between a ligand and its protein target. This is often expressed as a docking score, which estimates the free energy of binding. mdpi.com For instance, in a study on potential treatments for chronic kidney disease, the docking score of dapagliflozin (B1669812) with the EGFR protein was found to be -8.42 kcal/mol, indicating a strong binding affinity. mdpi.com While these scores are predictive, they provide a valuable metric for ranking and prioritizing compounds for further experimental testing. The accuracy of these predictions is continually improving with the development of more sophisticated scoring functions and algorithms. nih.gov

Identification of Key Interacting Residues

Molecular docking is also instrumental in identifying the specific amino acid residues within the protein's binding site that form crucial interactions with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, in the development of fungal-selective Hsp90 inhibitors, X-ray crystal structures revealed unique ligand-induced conformational changes, highlighting the importance of specific residue interactions in achieving selectivity. nih.gov Understanding these key interactions is vital for the rational design of more potent and selective drug candidates.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the system behaves over time. mdpi.comrsc.org MD simulations track the movements of atoms and molecules, providing insights into the flexibility of both the protein and the ligand. mdpi.comazolifesciences.com This is particularly important for understanding the conformational changes that can occur upon ligand binding and for exploring the stability of the complex. nih.govnih.gov

MD simulations have been successfully applied to study a wide range of biological systems, including proteins, enzymes, and antibodies, helping to elucidate their function and interaction mechanisms. mdpi.com For instance, MD simulations have been used to generate different conformations of sirtuin proteins to explore potential ligand-binding modes. mdpi.com

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemistry provides a deeper understanding of the electronic structure of molecules, which is fundamental to their reactivity and interactions. wikipedia.org These calculations, based on the principles of quantum mechanics, can predict a variety of molecular properties, including geometries, energies, and spectroscopic data. wikipedia.orgrsdjournal.org

The primary goal is to solve the Schrödinger equation for a given molecule, which provides a detailed description of the electronic wavefunction. northwestern.edu While exact solutions are only possible for very simple systems, a range of approximate methods, such as Hartree-Fock, density functional theory (DFT), and coupled cluster theory, are used to perform these calculations on complex molecules. wikipedia.orgarxiv.org

Minimized Electrostatic Potentials (Vmin) Calculations

A key application of quantum chemistry in drug design is the calculation of the molecular electrostatic potential (MESP). chemrxiv.org The MESP is a measure of the electrostatic interaction energy between the molecule and a positive point charge, and it provides valuable information about a molecule's reactivity and intermolecular interactions. chemrxiv.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that examines the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com Developed by Kenichi Fukui, this theory posits that the majority of chemical reactivity can be understood by analyzing these two key orbitals. numberanalytics.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. numberanalytics.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and electronic properties. ui.edu.ng

In the context of 5-Fluoroisoindolin-1-one, FMO analysis can elucidate the influence of the fluorine atom on the molecule's electronic characteristics. The fluorine substituent, being highly electronegative, is expected to modulate the electron density distribution across the isoindolinone core. This, in turn, affects the energies of the HOMO and LUMO. Computational studies on related fluoroquinoline complexes have shown that such substitutions significantly impact the FMOs. nih.gov

The analysis involves calculating the spatial distribution and energy levels of the frontier orbitals. The results can predict the most likely sites for electrophilic and nucleophilic attack, providing a rationale for the molecule's reactivity in various chemical transformations. For instance, regions with high HOMO density are susceptible to electrophilic attack, whereas areas with high LUMO density are prone to nucleophilic attack. youtube.com

Table 1: Illustrative Frontier Molecular Orbital Properties

This table illustrates the typical outputs of an FMO analysis. The specific values for this compound would be determined through quantum chemical calculations (e.g., using Density Functional Theory). A smaller energy gap (ΔE) generally suggests higher reactivity.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | LUMO - HOMO; indicator of chemical reactivity and stability. |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Computational investigations on related 5-fluoroisoindoline derivatives have demonstrated the practical implications of these electronic effects. For example, the introduction of a fluorine substituent into the indoline (B122111) ring has been shown to increase the potency of certain compounds acting as Formyl Peptide Receptor 2 (FPR2) agonists, which is relevant for targeting neuroinflammation. nih.gov This enhancement in biological activity is directly linked to the electronic modifications imparted by the fluorine atom, which can be rationalized through FMO analysis.

De Novo Design and Virtual Screening of this compound Analogs

Building upon the insights from computational analyses like FMO, researchers can employ more advanced strategies to discover novel molecules with enhanced properties. De novo design and virtual screening are powerful computational techniques used to explore the vast chemical space and identify promising new drug candidates. frontiersin.orgresearchgate.net

De Novo Design

De novo design aims to generate entirely new chemical entities with desired biological activities. frontiersin.org Instead of screening existing compound libraries, de novo design algorithms build molecules from scratch, piece by piece, within the constraints of a target's binding site or based on a set of desired pharmacophoric features. mmsl.cz These methods can utilize deep learning and reinforcement learning models to generate molecules with optimized properties, such as high binding affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. arxiv.orgrsc.org

For this compound, a de novo design workflow could involve:

Scaffold Selection : Using the this compound core as a starting point or fragment.

Model Development : Training a generative model with data on known active ligands for a specific biological target. frontiersin.org

Molecule Generation : Employing the model to grow new functional groups or build entirely new structures around the core scaffold that are predicted to have high affinity for the target. mmsl.cz

Filtering and Optimization : Refining the generated molecules based on synthetic accessibility, drug-likeness, and predicted ADMET properties. rsc.orgmdpi.com

This approach has been successfully used to design novel binders for a variety of protein targets, sometimes yielding candidates with picomolar affinity without the need for extensive experimental optimization. nih.govnih.gov

Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of existing compounds to identify those most likely to bind to a drug target. nih.govu-strasbg.fr This method acts as a filter, significantly reducing the number of compounds that need to be tested experimentally, thereby saving time and resources. u-strasbg.fr VS can be broadly categorized into ligand-based and structure-based approaches. mmsl.cz

Ligand-Based Virtual Screening (LBVS) : This method is used when the 3D structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target. A model, such as a pharmacophore, is built based on the active ligands, and this model is then used to screen databases for compounds with similar features. mmsl.cz

Structure-Based Virtual Screening (SBVS) : When the 3D structure of the target protein is available, SBVS can be employed. Molecular docking is the most common SBVS method, where compounds from a library are computationally fitted into the target's binding site. mmsl.cznih.gov A scoring function then estimates the binding affinity, and the top-scoring compounds are selected for further investigation. u-strasbg.frmdpi.com

In the context of designing analogs of this compound, a consensus virtual screening protocol could be developed. nih.gov This would involve screening a large database (like ZINC-22, which contains billions of compounds) using multiple criteria, such as similarity to the parent scaffold, docking score, and predicted drug-like properties, to prioritize hits for experimental validation. frontiersin.orgnih.gov

Table 2: Representative Workflow for Virtual Screening

| Step | Description | Tools/Methods | Outcome |

| 1. Library Preparation | Select and prepare a large database of chemical compounds for screening. | ZINC Database, Open NCI Database frontiersin.orgnih.gov | A curated library of molecules in a computationally ready format. |

| 2. Target Definition | Define the biological target and its binding site based on experimental data or homology modeling. | X-ray crystallography, NMR | A 3D structural model of the target protein. |

| 3. Docking & Scoring | Computationally "dock" each library compound into the target's binding site and score the interaction. | AutoDock, Glide nih.govu-strasbg.fr | A ranked list of compounds based on predicted binding affinity. |

| 4. Post-Screening Analysis | Filter the top-ranked compounds based on drug-likeness, ADMET properties, and visual inspection of binding modes. mdpi.commdpi.com | SwissADME, FAF-Drugs | A smaller, refined list of "hit" compounds. |

| 5. Hit Selection | Select a diverse set of the most promising compounds for experimental testing. nih.gov | Clustering algorithms | Final candidates for synthesis and biological evaluation. |

Through the synergistic application of FMO analysis, de novo design, and virtual screening, researchers can systematically explore and optimize analogs of this compound, accelerating the discovery of new molecules with tailored biological and chemical properties.

Advanced Analytical Techniques for 5 Fluoroisoindolin 1 One Characterization and Study

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of 5-Fluoroisoindolin-1-one, providing detailed information about its atomic composition and connectivity. nptel.ac.inswayam2.ac.inresearchgate.netuoa.gr

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the magnetic fields around atomic nuclei. ox.ac.ukorganicchemistrydata.org

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic). In one analysis, the ¹³C NMR spectrum of a related compound showed signals at 173.0, 144.9, 141.9, 137.5, 130.9, 126.7, 121.1, 44.9, 21.7, and 17.3 ppm. thieme-connect.com

¹⁹F NMR: Fluorine-19 NMR is particularly important for fluorine-containing compounds like this compound, as it provides specific information about the chemical environment of the fluorine atom.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. nist.govbiointron.commsu.eduyoutube.com The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). msu.edu

Mass Spectrometry (MS): Provides the molecular weight of the compound, which for this compound is 151.14 g/mol .

High-Resolution Mass Spectrometry (HRMS): Offers a more precise measurement of the molecular mass, allowing for the determination of the exact elemental formula. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. nptel.ac.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. vscht.czutdallas.edursc.orglibretexts.orgspecac.com Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint" for the molecule. libretexts.orgspecac.com

Key IR absorptions for this compound would include:

C=O (carbonyl) stretch: Typically observed in the region of 1680-1750 cm⁻¹.

N-H (amine) stretch: Usually appears as a medium to weak band around 3200-3500 cm⁻¹. utdallas.edu

C-F (carbon-fluorine) stretch: Found in the 1000-1400 cm⁻¹ region.

Aromatic C-H and C=C stretches: Occurring at approximately 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. vscht.cz

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination in various samples. ijnrd.orgnih.govmdpi.comccamp.res.in

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. nih.govejgm.co.uknih.govscielo.br This method offers high resolution and sensitivity. nih.gov

A typical HPLC method for analyzing fluorinated compounds might involve:

Stationary Phase: A C18 reverse-phase column is commonly used. ejgm.co.uknih.gov

Mobile Phase: A mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water is often employed. ejgm.co.ukscielo.br

Detection: A UV detector is frequently used, with the wavelength set to an absorbance maximum for the compound, such as 265 nm for similar fluorinated compounds. scielo.br

Method validation for HPLC analysis typically includes assessing linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. dshs-koeln.debu.edunih.govsigmaaldrich.comnih.gov This powerful hyphenated technique is particularly useful for analyzing complex mixtures and for trace-level quantification. dshs-koeln.denih.gov

In an LC-MS/MS analysis of this compound, the compound would first be separated from other components in the sample by the HPLC system. The eluent from the HPLC column is then introduced into the mass spectrometer, where the compound is ionized and fragmented. Specific fragment ions are then monitored, providing a high degree of selectivity and sensitivity for quantification. dshs-koeln.de This technique is invaluable in various applications, from pharmaceutical quality control to bioanalytical studies. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The methodology relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. libretexts.org By measuring the angles and intensities of the diffracted beams, a crystallographer can generate a three-dimensional map of the electron density within the crystal, which in turn allows for the determination of atomic positions, bond lengths, and bond angles with high precision. wikipedia.orgnih.gov

The process begins with the growth of a high-quality single crystal of this compound. This is often the most challenging step, requiring the exploration of various solvents, temperatures, and crystallization techniques, such as slow evaporation or vapor diffusion, to obtain a crystal of sufficient size and regularity. libretexts.org Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays, typically from a synchrotron source for high intensity. libretexts.org

As the crystal is rotated, a series of diffraction patterns are collected. nih.gov The symmetry and spacing of the spots in the diffraction pattern provide information about the crystal's unit cell dimensions and space group. nih.gov The intensities of these diffraction spots are then used to calculate the structure factors, which are essential for generating the electron density map. nih.gov Computational methods are employed to solve the "phase problem" and build an initial molecular model, which is then refined against the experimental data to achieve the best possible fit. wikipedia.orgnih.gov The final result is a detailed model of the this compound molecule as it exists in the solid state.

Below is a table representing typical crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on a compound such as this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₈H₆FNO |

| Formula Weight | The mass of one mole of the compound. | 151.14 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov | Monoclinic |

| Space Group | The specific symmetry group of the crystal. nih.gov | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 5.8 Å, b = 12.1 Å, c = 9.5 Å, β = 98.5° |

| Volume | The volume of the unit cell. | 658.9 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.521 g/cm³ |

| Resolution (d_min) | The minimum spacing between crystal lattice planes resolved in the diffraction pattern. mdpi.com | 0.75 Å |

Advanced Bioanalytical Methods for Biological Matrix Studies

The study of this compound in biological systems requires advanced bioanalytical methods capable of accurately and reliably quantifying the analyte within complex biological matrices such as plasma, serum, or urine. europa.euresolvemass.ca These matrices contain numerous endogenous components (proteins, salts, lipids) that can interfere with the analysis, necessitating sophisticated techniques for sample preparation and detection. orientjchem.orgchromatographyonline.com The primary goals of these methods are to ensure selectivity, sensitivity, accuracy, and reproducibility, which are fundamental for pharmacokinetic and toxicokinetic studies. europa.euyoutube.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantitative analysis of small molecules like this compound in biological samples due to its high sensitivity, selectivity, and speed. resolvemass.ca Other techniques such as gas chromatography-mass spectrometry (GC-MS) may also be applicable, particularly for volatile derivatives. resolvemass.ca

Sample Preparation Techniques

Effective sample preparation is a critical step to remove interfering components from the biological matrix and isolate the target analyte, this compound, prior to instrumental analysis. biotage.comijpsjournal.com The choice of technique depends on the properties of the analyte, the nature of the matrix, and the required sensitivity. uio.no

Commonly employed sample preparation techniques include:

Protein Precipitation (PPT): This is a relatively simple and fast method where an organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to denature and precipitate the majority of proteins. biotage.comijpsjournal.com After centrifugation, the clear supernatant containing the analyte is collected for analysis. While quick, it may provide less clean extracts compared to other methods, potentially leading to matrix effects. ijpsjournal.com

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. orientjchem.org The choice of solvent is based on the analyte's polarity and solubility. This technique offers a cleaner sample than PPT but is more labor-intensive and uses larger volumes of organic solvents. orientjchem.org

Supported Liquid Extraction (SLE): SLE is a more modern approach that functions on the same principles as LLE but uses a solid support (e.g., diatomaceous earth) onto which the aqueous sample is loaded. biotage.com An immiscible organic solvent is then passed through the support to elute the analyte, leaving interfering substances behind. It combines the efficacy of LLE with the convenience of a solid-phase format. biotage.com